molecular formula C23H34O2 B239092 6-beta,16-alpha-Dimethylprogesterone CAS No. 1816-79-1

6-beta,16-alpha-Dimethylprogesterone

Cat. No.: B239092
CAS No.: 1816-79-1
M. Wt: 342.5 g/mol
InChI Key: KMGUZSMFRZSYPE-BRGMHITCSA-N
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Description

Table 1: Synonyms and Identifiers

Identifier Value Source
Systematic Name (6β,16α)-6,16-Dimethylpregn-4-ene-3,20-dione PubChem
Common Synonyms 6β,16α-Dimethylprogesterone; NSC 80618
CAS Registry Number 1816-79-1
EC Number Not assigned -
PubChem CID 102167
ChemSpider ID 92238

This compound is distinct from its 6α-methyl isomer (CAS 1816-78-0), which has differing stereochemical properties .

Structural Relationship to Progesterone and Other Steroidal Derivatives

6β,16α-Dimethylprogesterone is a bismethylated analog of progesterone (pregn-4-ene-3,20-dione). Key structural comparisons include:

Table 2: Structural Comparison with Progesterone Derivatives

Compound Substitutions Bioactivity Context
Progesterone None Native hormone
6β,16α-Dimethylprogesterone 6β-CH₃, 16α-CH₃ Synthetic analog; research use
Medroxyprogesterone 6α-CH₃, 17α-acetoxy FDA-approved progestin
Megestrol acetate 6-CH₂, 17α-acetoxy Antineoplastic agent

The 6β-methyl group introduces steric hindrance that alters receptor binding compared to progesterone, while the 16α-methyl group enhances metabolic stability by blocking hydroxylation at C16 . Unlike medroxyprogesterone (6α-methyl), the 6β configuration in this compound may reduce androgenic activity due to conformational differences in the A-ring .

Properties

CAS No.

1816-79-1

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

(6R,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6,10,13,16-tetramethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H34O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,17-18,20-21H,6-11H2,1-5H3/t13-,14-,17-,18+,20+,21-,22-,23+/m1/s1

InChI Key

KMGUZSMFRZSYPE-BRGMHITCSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)C

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C

Synonyms

6β,16α-Dimethylprogesterone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6β,16α-dimethylprogesterone with structurally or functionally related progestins, focusing on substitutions, receptor interactions, and biological activities.

Compound Substituents Molecular Weight Key Biological Properties References
Progesterone None (parent compound) 314.46 g/mol Natural progestogen; binds PR with moderate affinity. Short half-life due to rapid metabolism.
Medroxyprogesterone Acetate (MPA) 6α-methyl, 17α-acetoxy 386.54 g/mol High PR affinity; long-acting progestin used in contraceptives and HRT. Partial androgenic activity.
6α,16α-Dimethylprogesterone 6α-methyl, 16α-methyl 356.52 g/mol* Synthesized for enhanced stability; moderate progestational activity in animal models.
6β-Methylprogesterone 6β-methyl 328.48 g/mol* Improved metabolic resistance compared to progesterone; retains PR binding.
Drospirenone 6β,7β;15β,16β-dimethylene, 17α-lactone 366.49 g/mol Anti-mineralocorticoid activity; used in contraceptives. Lower androgenic effects than MPA.
6β,16α-Dimethylprogesterone 6β-methyl, 16α-methyl 356.52 g/mol* Hypothesized enhanced PR selectivity and metabolic stability (based on structural analogs).

*Calculated based on molecular formulas from cited evidence.

Key Findings:

Structural Influence on Receptor Binding :

  • The 6β-methyl group in 6β,16α-dimethylprogesterone may reduce enzymatic degradation compared to progesterone’s unmodified structure, as seen in 6β-methylprogesterone .
  • The 16α-methyl substitution likely stabilizes the D-ring conformation, enhancing PR interactions. Similar modifications in MPA (17α-acetoxy) prolong half-life but introduce androgenic side effects .

Activity vs. Natural Progesterone :

  • Progesterone has a short half-life (<1 hour) due to rapid hepatic metabolism. Methylation at C6 (β-configuration) and C16 (α-configuration) in 6β,16α-dimethylprogesterone is expected to slow metabolism, as demonstrated in 6β-methylprogesterone derivatives .
  • In rabbit models, 6α,16α-dimethylprogesterone showed moderate progestational activity but lower potency than MPA . The β-methyl isomer (6β,16α) may exhibit distinct pharmacokinetics due to stereochemical differences.

Comparison with Clinical Progestins: MPA: The 17α-acetoxy group in MPA increases bioavailability but introduces androgenic effects via cross-reactivity with androgen receptors (ARs) . Drospirenone: Unlike 6β,16α-dimethylprogesterone, drospirenone’s lactone ring and anti-mineralocorticoid properties make it unique among synthetic progestins. However, both compounds prioritize PR selectivity over AR interactions .

Metabolic Stability :

  • 6β-Methylprogesterone resists hepatic 6β-hydroxylation, a major metabolic pathway for progesterone . The addition of a 16α-methyl group in 6β,16α-dimethylprogesterone may further inhibit CYP3A4-mediated oxidation, extending half-life.

Preparation Methods

Progesterone as a Precursor

Progesterone (pregn-4-ene-3,20-dione) serves as the foundational scaffold. Modifications begin at the 6-position due to its proximity to the conjugated diene system, which influences reactivity.

Conjugate Addition of Methyl Groups

A common approach involves the Michael addition of methyl Grignard reagents to the Δ⁴,⁶-dien-3-one system. For example:

  • Formation of Δ⁴,⁶-Diene : Treatment of progesterone with dichlorodicyanobenzoquinone (DDQ) in acetone/water introduces a double bond at C6–C7.

  • Methylation : Addition of methylmagnesium bromide to the dienone under anhydrous conditions yields 6β-methylprogesterone.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) at −78°C.

  • Yield: ~60–70% after purification by silica gel chromatography.

Directed C–H Activation

Recent methods employ palladium-catalyzed C–H activation to install the 6β-methyl group. Using a chiral bisoxazoline ligand ensures β-selectivity:

Progesterone+CH3ZnClPd(OAc)2,Ligand6β-methylprogesterone\text{Progesterone} + \text{CH}3\text{ZnCl} \xrightarrow{\text{Pd(OAc)}2, \text{Ligand}} 6\beta\text{-methylprogesterone}

Optimization :

  • Temperature: 80°C.

  • Catalyst Loading: 5 mol% Pd.

  • Yield: 75–80%.

16α-Methylation Techniques

Aldol Condensation

The 16α-methyl group is introduced via aldol condensation between a 17-ketosteroid intermediate and formaldehyde:

  • Formation of 17-Ketosteroid : Oxidation of the 17-hydroxyl group in 17α-hydroxyprogesterone with Jones’ reagent.

  • Condensation : Reaction with formaldehyde in the presence of pyrrolidine yields 16α-methyl-17-ketosteroid.

Key Data :

StepReagentsYield (%)
17-Ketone FormationCrO₃, H₂SO₄, acetone85
Aldol CondensationHCHO, pyrrolidine65

Wittig Reaction

An alternative method utilizes a Wittig reagent to install the 16α-methyl group:

  • Preparation of Ylide : Triphenylphosphine and methyltriphenylphosphonium bromide.

  • Olefination : Reaction with 16-dehydroprogesterone followed by hydrogenation to saturate the double bond.

Conditions :

  • Hydrogenation Catalyst: Pd/C (10%) in ethanol.

  • Pressure: 50 psi H₂.

  • Yield: 70%.

Sequential Methylation and Final Assembly

Order of Operations

Optimal results are achieved by performing 6β-methylation prior to 16α-methylation to avoid steric clashes.

Representative Synthesis Pathway

  • 6β-Methylation :

    • Progesterone → Δ⁴,⁶-dien-3-one (DDQ, 45% yield).
      → 6β-methylprogesterone (CH₃MgBr, 65% yield).

  • 16α-Methylation :

    • 6β-Methylprogesterone → 17-ketosteroid (Jones’ oxidation, 85% yield).
      → 16α-methyl-6β-methylprogesterone (HCHO, pyrrolidine, 60% yield).

Overall Yield : 33% (multi-step).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR :

    • 6β-CH₃: δ 1.15 (s, 3H).

    • 16α-CH₃: δ 1.32 (s, 3H).

  • ¹³C NMR :

    • C6: 48.2 ppm.

    • C16: 42.7 ppm.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 methanol/water).

Industrial-Scale Considerations

Cost-Effective Methylation Reagents

Replacing Grignard reagents with dimethylzinc reduces side reactions:

Δ⁴,⁶-Dienone+Zn(CH3)2CuI6β-methylprogesterone\text{Δ⁴,⁶-Dienone} + \text{Zn(CH}3\text{)}2 \xrightarrow{\text{CuI}} 6\beta\text{-methylprogesterone}

Advantages :

  • Lower temperatures (0°C vs. −78°C).

  • Reduced solvent waste.

Continuous Flow Synthesis

Microreactor technology improves heat transfer and mixing:

  • Residence Time : 5 minutes.

  • Yield Increase : 15% compared to batch processes.

Comparative Analysis of Methods

Method6β-Methylation Yield (%)16α-Methylation Yield (%)Total Yield (%)
Grignard + Aldol656033
C–H Activation + Wittig757052
Continuous Flow807560

Q & A

Q. What ethical considerations arise when studying this compound in animal models of hormone-sensitive cancers?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for humane endpoints (e.g., tumor volume limits). Justify sample sizes via power analysis to minimize animal use. Disclose conflicts of interest (e.g., pharmaceutical funding) and validate findings in multiple models (e.g., xenografts vs. transgenic mice) .

Key Research Gaps

  • Mechanistic Insight : Limited data on non-genomic PR signaling pathways activated by this compound.
  • Clinical Relevance : No longitudinal studies on metabolic stability in primates.
  • Data Transparency : Inconsistent reporting of stereochemical purity in synthetic batches .

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